2-(3-Amino-5-bromophenoxy)aceticacid
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Overview
Description
2-(3-Amino-5-bromophenoxy)acetic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a bromine atom, and a phenoxyacetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine and acetic acid as reagents, with the reaction carried out under controlled temperature conditions to ensure selective bromination . The amino group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-5-bromophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products Formed: The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted phenoxyacetic acids .
Scientific Research Applications
2-(3-Amino-5-bromophenoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Bromophenoxyacetic acid: Similar in structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-4-bromophenoxyacetic acid: Another isomer with the amino group in a different position, leading to variations in chemical behavior and biological activity.
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-(3-amino-5-bromophenoxy)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
NCDLVTITXAYLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)Br)N |
Origin of Product |
United States |
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